Lipophilicity vs Unsubstituted Analog
The presence of the 2-ethoxy group on the benzyl ring increases the lipophilicity of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine compared to the unsubstituted benzyl-pyridin-3-ylmethyl-amine. This is a class-level inference based on the physicochemical properties of the ethoxy substituent [1]. For the target compound, the estimated LogP is approximately 2.24 [1]. For the unsubstituted analog, benzyl-pyridin-3-ylmethyl-amine (CAS 63361-56-8), the estimated LogP is 1.85 . This difference of approximately 0.39 LogP units indicates a notable increase in lipophilicity, which can influence membrane permeability and target binding [1].
| Evidence Dimension | Lipophilicity (Estimated LogP) |
|---|---|
| Target Compound Data | 2.24 |
| Comparator Or Baseline | Benzyl-pyridin-3-ylmethyl-amine (CAS 63361-56-8): 1.85 |
| Quantified Difference | +0.39 LogP units |
| Conditions | Estimated partition coefficient (LogP) calculated using ACD/Labs Percepta Platform |
Why This Matters
This difference in lipophilicity can be a critical factor in medicinal chemistry, affecting a compound's ability to cross cell membranes and its overall pharmacokinetic profile, making the ethoxy-substituted version a distinct tool compound.
- [1] PubChem. (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71093203 View Source
